N-(2-hydroxy-2-methylpropyl)-N-methylacetamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(9)8(4)5-7(2,3)10/h10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMNBTSFAHBZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is primarily used in the synthesis of copolymers. These copolymers are designed for targeted drug delivery, particularly in the treatment of visceral leishmaniasis (VL), a disease caused by protozoan parasites. The primary targets of this compound are therefore the cells affected by VL.
Mode of Action
The compound interacts with its targets through the copolymers it helps to form. These copolymers are designed to be rapidly internalized by the target cells. Once inside the cells, the copolymers release their drug payload, leading to the death of the parasite.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of copolymers used for drug delivery. These copolymers can carry a variety of drugs, each affecting different biochemical pathways depending on their specific mechanism of action.
Pharmacokinetics
As a component of drug-delivery copolymers, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties are largely determined by the properties of the copolymer as a whole.
Result of Action
The primary result of the action of this compound is the formation of copolymers capable of delivering drugs to specific cells. When these copolymers are used to deliver anti-leishmanial drugs, they can significantly inhibit the growth of the parasite.
Action Environment
The efficacy and stability of this compound, as part of a drug-delivery system, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature. .
Biological Activity
N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and applications.
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological molecules. The hydroxy group and the acetamide moiety facilitate hydrogen bonding with proteins and enzymes, potentially modulating their activity. This interaction can influence several biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Research Findings
Recent studies have explored the compound's antimicrobial and anti-inflammatory properties. For instance, its efficacy against specific bacterial strains has been documented, suggesting potential use in treating infections. Additionally, its anti-inflammatory effects may be beneficial in conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against certain bacteria | , |
| Anti-inflammatory | Reduces markers of inflammation | , |
| Enzyme inhibition | Potential inhibition of specific enzymes |
Case Studies
- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating skin infections.
- Anti-inflammatory Research : In a preclinical model of arthritis, administration of the compound resulted in a marked reduction in inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role in managing autoimmune conditions.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-methylacetamide | Lacks hydroxy group | Limited antimicrobial activity |
| 2-hydroxy-N-methylacetamide | Similar structure but different activity | Moderate anti-inflammatory |
| This compound | Unique oxane ring; diverse activity | Strong antimicrobial/anti-inflammatory |
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
N-(2-hydroxy-2-methylpropyl)-N-methylacetamide has been investigated as a potential intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions that can lead to the formation of biologically active molecules. For instance, its amide functional group is crucial in drug design, as it can enhance solubility and bioavailability of active pharmaceutical ingredients (APIs) .
1.2 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain synthesized analogs showed significant activity against a range of bacterial strains, suggesting potential use in developing new antibiotics .
Industrial Applications
2.1 Solvent Properties
This compound serves as an effective solvent in various chemical processes due to its polar nature and ability to dissolve a wide range of organic compounds. Its application as a solvent can be particularly beneficial in reactions that require high purity and selectivity .
2.2 Surfactant Use
This compound can function as a surfactant in formulations for cleaning agents and personal care products. Its amphiphilic characteristics make it suitable for reducing surface tension, enhancing the emulsification process in cosmetic formulations .
Case Studies and Experimental Findings
Chemical Properties and Structure
The molecular structure of this compound allows it to participate in hydrogen bonding, which is essential for its solubility and reactivity in various applications. The presence of hydroxyl groups enhances its interaction with other molecules, making it versatile for different industrial uses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
*Hypothetical values based on structural analysis.
Key Observations:
Hydrophilicity vs. Lipophilicity: The hydroxyl group in the target compound and N-[(2R)-2-Hydroxypropyl]acetamide enhances water solubility compared to non-hydroxylated analogs like N-(2-Methylpropyl)acetamide . Branched alkyl chains (e.g., 2-methylpropyl) reduce solubility due to steric hindrance and increased hydrophobicity.
Functional Group Influence :
- Thioamide in N-(2-carbamothioylethyl)-N-methylacetamide introduces sulfur-based reactivity, enabling metal coordination and resistance to hydrolysis—traits absent in standard acetamides.
- Diacetamide structures (e.g., N-Acetyl-N-(2-methylpropyl)acetamide ) exhibit higher melting points and hydrogen-bonding capacity due to dual amide groups.
N-(2-Methylpropyl)acetamide is flagged as a biomarker, highlighting acetamides' biological relevance.
Reactivity Highlights:
- The hydroxyl group may participate in O–H···N hydrogen bonding or act as a metal-coordinating site in catalysis.
- The methyl group could hinder nucleophilic attacks on the amide bond, enhancing stability.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(2-hydroxy-2-methylpropyl)-N-methylacetamide, and what parameters critically influence yield and purity?
- Methodology :
- Nucleophilic substitution : React 2-chloro-N-methylacetamide derivatives with 2-hydroxy-2-methylpropylamine in a polar aprotic solvent (e.g., DMF) under reflux. Monitor progress via TLC (hexane:ethyl acetate = 9:1) .
- Purification : Use recrystallization (ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Adjust solvent ratios based on polarity differences between reactants and byproducts .
- Critical parameters : Reaction time (5–7 hours for analogous reactions), stoichiometric excess of sodium azide (1.5× molar ratio), and pH control during workup to avoid decomposition .
Q. How can NMR and mass spectrometry be optimized to characterize this compound?
- Methodology :
- NMR : Use deuterated DMSO or CDCl₃ to resolve peaks for the hydroxy and methyl groups. For ¹H NMR, expect signals at δ 1.2–1.4 ppm (C(CH₃)₂), δ 2.8–3.0 ppm (N–CH₃), and δ 4.0–4.2 ppm (CH₂–OH). Confirm hydrogen bonding via temperature-dependent studies .
- Mass spectrometry : Electrospray ionization (ESI) in positive mode to detect [M+H]⁺. Theoretical molecular weight: 159.2 g/mol (C₇H₁₅NO₂). Compare with synthetic intermediates (e.g., 2-azido precursors) to validate structural integrity .
Advanced Research Questions
Q. What computational methods (e.g., DFT) can predict the electronic properties or bioactivity of this compound?
- Methodology :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d,p) basis set. Calculate HOMO-LUMO gaps to assess reactivity. Compare with experimental inhibition efficiencies (e.g., corrosion studies for analogous acetamides) .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Parameterize force fields for hydroxy and methyl groups to refine binding affinity predictions .
Q. How can structural modifications of this compound enhance its biological or catalytic activity?
- Methodology :
- SAR studies : Replace the hydroxy group with electron-withdrawing substituents (e.g., fluorine) to modulate solubility and binding. Test derivatives in vitro for activity against inflammatory markers (e.g., IL-6 or MMP3) using ELISA or enzymatic assays .
- Catalytic applications : Immobilize the compound on gold electrodes (TFGAs) to study its redox behavior. Measure electron transfer kinetics via cyclic voltammetry in PBS buffer .
Q. What experimental strategies resolve contradictions in reported data (e.g., solubility vs. bioactivity)?
- Methodology :
- Controlled solubility assays : Use dynamic light scattering (DLS) to measure aggregation states in aqueous vs. organic solvents. Correlate with bioactivity data (e.g., IC₅₀ values) to identify optimal formulations .
- Cross-validation : Employ orthogonal analytical techniques (e.g., HPLC purity checks, X-ray crystallography) to confirm structural consistency across synthetic batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
